N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine
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Overview
Description
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine typically involves the use of piperidine as a starting material. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluoromethyl group is often introduced using trifluoromethylation reagents. Common synthetic routes include:
Cyclopropanation: This step involves the reaction of piperidine with a cyclopropylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism by which N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide: This compound shares the piperidine and trifluoromethyl groups but differs in the presence of a benzene sulfonamide moiety.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Another piperidine derivative with a trifluoromethyl group, but with different substitution patterns.
Uniqueness
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15F3N2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14-5-3-8(4-6-14)13-7-1-2-7/h7-8,13H,1-6H2 |
InChI Key |
IDASFRJXEYDMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCN(CC2)C(F)(F)F |
Origin of Product |
United States |
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